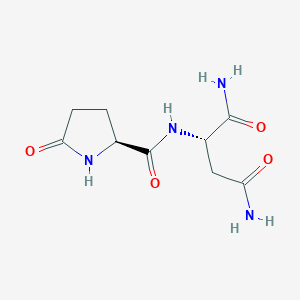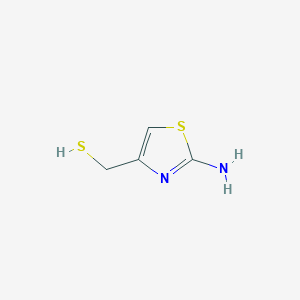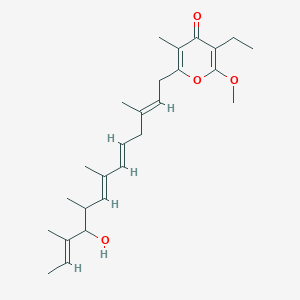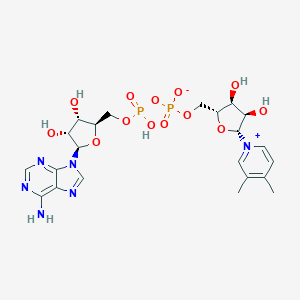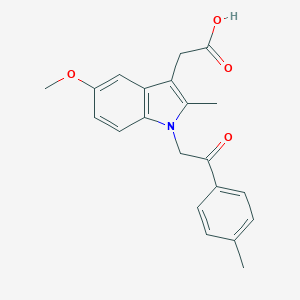
1H-Indole-3-acetic acid, 5-methoxy-2-methyl-1-(2-(4-methylphenyl)-2-oxoethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Indole-3-acetic acid, 5-methoxy-2-methyl-1-(2-(4-methylphenyl)-2-oxoethyl)-, commonly known as MeJA, is a plant hormone that plays a significant role in regulating plant growth and development. MeJA is a derivative of jasmonic acid and is synthesized from linolenic acid through the octadecanoid pathway. MeJA has been extensively studied for its biochemical and physiological effects on plants.
Mécanisme D'action
MeJA regulates plant growth and development through the jasmonate signaling pathway. MeJA binds to the jasmonate receptor, which then activates a series of downstream signaling events, including the activation of transcription factors, the induction of defense-related genes, and the production of secondary metabolites. MeJA also interacts with other plant hormones, such as auxin and cytokinin, to regulate plant growth and development.
Effets Biochimiques Et Physiologiques
MeJA has several biochemical and physiological effects on plants. MeJA induces the production of secondary metabolites, such as flavonoids and alkaloids, which have antioxidant and antimicrobial properties. MeJA also regulates the expression of genes involved in plant defense against biotic and abiotic stress. MeJA has been shown to increase plant resistance to pathogens, such as fungi and bacteria, and environmental stress, such as drought and salinity.
Avantages Et Limitations Des Expériences En Laboratoire
MeJA is a useful tool for studying plant growth and development. MeJA can be used to induce plant defense responses and the production of secondary metabolites in the lab. MeJA is also useful for studying the interaction between different plant hormones and their effects on plant growth and development. However, MeJA has some limitations for lab experiments. MeJA can be toxic to plants at high concentrations, and the effects of MeJA can vary depending on the plant species and growth conditions.
Orientations Futures
MeJA has several potential future directions for scientific research. MeJA can be used to develop new plant-based products with antimicrobial and antioxidant properties. MeJA can also be used to enhance plant resistance to environmental stress, such as drought and salinity. MeJA can be used to study the interaction between different plant hormones and their effects on plant growth and development. MeJA can also be used to study the molecular mechanisms underlying plant defense responses and the production of secondary metabolites.
Méthodes De Synthèse
MeJA can be synthesized from linolenic acid through the octadecanoid pathway. The synthesis involves several enzymatic steps, including lipoxygenase, allene oxide synthase, allene oxide cyclase, and 12-oxo-phytodienoic acid reductase. The final step involves the conversion of 12-oxo-phytodienoic acid to MeJA by a jasmonate O-methyltransferase. MeJA can also be synthesized through the use of chemical reactions, but this method is not commonly used due to the low yield and high cost.
Applications De Recherche Scientifique
MeJA has been extensively studied for its biochemical and physiological effects on plants. MeJA is known to regulate several plant processes, including seed germination, root growth, leaf senescence, and fruit ripening. MeJA also plays a significant role in plant defense against biotic and abiotic stress. MeJA has been shown to induce the expression of defense-related genes, increase the production of secondary metabolites, and enhance plant resistance to pathogens and environmental stress.
Propriétés
Numéro CAS |
106287-91-6 |
|---|---|
Nom du produit |
1H-Indole-3-acetic acid, 5-methoxy-2-methyl-1-(2-(4-methylphenyl)-2-oxoethyl)- |
Formule moléculaire |
C21H21NO4 |
Poids moléculaire |
351.4 g/mol |
Nom IUPAC |
2-[5-methoxy-2-methyl-1-[2-(4-methylphenyl)-2-oxoethyl]indol-3-yl]acetic acid |
InChI |
InChI=1S/C21H21NO4/c1-13-4-6-15(7-5-13)20(23)12-22-14(2)17(11-21(24)25)18-10-16(26-3)8-9-19(18)22/h4-10H,11-12H2,1-3H3,(H,24,25) |
Clé InChI |
PZBBUEAPAIYTBN-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)CN2C(=C(C3=C2C=CC(=C3)OC)CC(=O)O)C |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)CN2C(=C(C3=C2C=CC(=C3)OC)CC(=O)O)C |
Autres numéros CAS |
106287-91-6 |
Synonymes |
1-(4-Methylphenacyl)-2-methyl-5-methoxyindol-3-ylacetic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



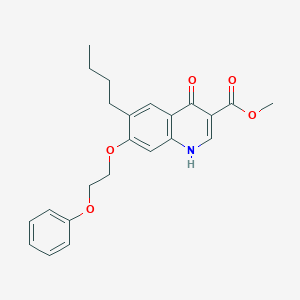
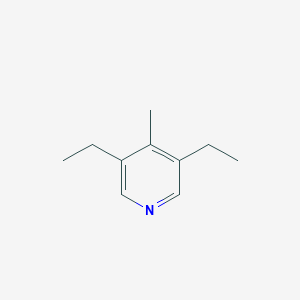
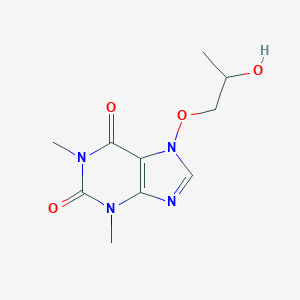
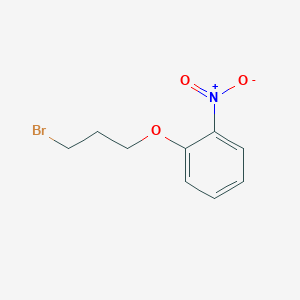
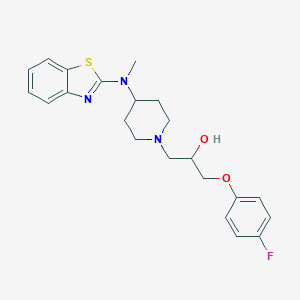
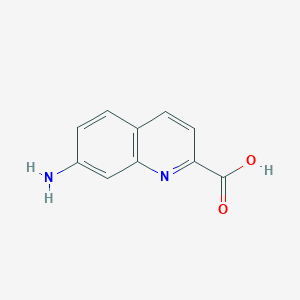
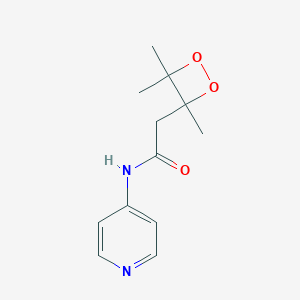
![Diethyl {[(2,3,4-trifluorophenyl)amino]methylene}malonate](/img/structure/B11510.png)

![2-[3-[1,3-Bis[3-(oxiran-2-ylmethoxy)propoxy]propan-2-yloxy]propoxymethyl]oxirane](/img/structure/B11515.png)
